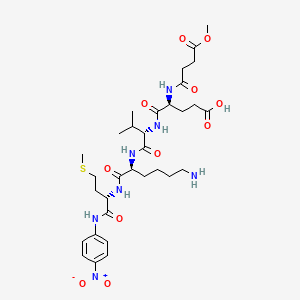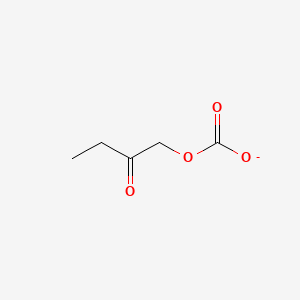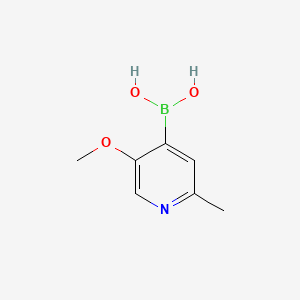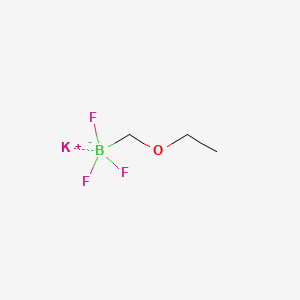
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is an organometallic compound with the chemical formula C20H26Cl2SiZr. It is commonly used as a catalyst in polymerization reactions, particularly in the production of polyolefins. This compound is known for its high thermal stability and effectiveness in catalyzing the polymerization of ethylene and other α-olefins.
Mechanism of Action
Target of Action
The primary target of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is organic reactions . This compound is widely used as a catalyst in various organic reactions .
Mode of Action
As a catalyst, this compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . It exhibits high catalytic activity, selectivity, and stability .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Polymerization of olefins
- Diastereoselective intramolecular olefin alkylations
- Asymmetric carbomagnesiation
- Reduction of esters to alcohols
- Enantioselective synthesis of allylic amines
Pharmacokinetics
It’s important to note that the compound should be handled with care to avoid eye and skin contact and avoid breathing vapor .
Result of Action
The result of the compound’s action is the acceleration of various organic reactions, leading to the production of desired products in a more efficient and selective manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of dimethylsilylene-bridged bis(indenyl) ligands with zirconium tetrachloride. The process can be summarized as follows:
Ligand Preparation: The indenyl ligands are first synthesized through the hydrogenation of indene.
Ligand Bridging: The indenyl ligands are then bridged with a dimethylsilylene group.
Complex Formation: The bridged ligand is reacted with zirconium tetrachloride to form the final product.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large quantities of indenyl ligands are prepared and hydrogenated.
Automated Bridging and Complex Formation: Automated systems are used to bridge the ligands and react them with zirconium tetrachloride under controlled conditions.
Purification: The final product is purified through recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE primarily undergoes the following types of reactions:
Polymerization: It acts as a catalyst in the polymerization of ethylene and other α-olefins.
Substitution: The compound can undergo ligand substitution reactions where the chloride ligands are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Polymerization: Ethylene or α-olefins are used as monomers. The reaction is typically carried out at high pressures and temperatures in the presence of a co-catalyst, such as methylaluminoxane (MAO).
Substitution: Various nucleophiles, such as alkoxides or amines, can be used to replace the chloride ligands.
Major Products
Polyethylene: When used in ethylene polymerization, the major product is polyethylene.
Substituted Complexes: In substitution reactions, the products are new zirconium complexes with different ligands.
Scientific Research Applications
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE has a wide range of applications in scientific research:
Chemistry: It is extensively used in the study of polymerization mechanisms and the development of new catalytic systems.
Biology: Research into its potential use in the synthesis of biocompatible polymers for medical applications.
Medicine: Exploration of its role in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Widely used in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).
Comparison with Similar Compounds
Similar Compounds
RAC-ETHYLENEBIS(INDENYL)ZIRCONIUM(IV) DICHLORIDE: Similar structure but with an ethylene bridge instead of a dimethylsilylene bridge.
RAC-DIMETHYLSILYLENEBIS(INDENYL)ZIRCONIUM(IV) DICHLORIDE: Similar but without the tetrahydro modification on the indenyl ligands.
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)HAFNIUM(IV) DICHLORIDE: Hafnium analog of the compound.
Uniqueness
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its high thermal stability and effectiveness in catalyzing polymerization reactions. The tetrahydro modification on the indenyl ligands provides additional stability and reactivity, making it a preferred choice in certain polymerization processes.
This compound’s ability to produce high-density and linear low-density polyethylenes with specific properties makes it highly valuable in industrial applications.
Properties
CAS No. |
126642-97-5 |
|---|---|
Molecular Formula |
C20H26Cl2SiZr |
Molecular Weight |
456.637 |
IUPAC Name |
dichlorozirconium;dimethyl-bis(4,5,6,7-tetrahydroinden-1-yl)silane |
InChI |
InChI=1S/C20H26Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
JIDPAXDFEUYEHT-UHFFFAOYSA-L |
SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1CCCC2)[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)


